
3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one” is a unique chemical with a complex structure. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. It’s possible that it could be synthesized through a series of reactions involving 4-methylphenyl and 4-phenylphenyl groups, but without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a propanone (a three-carbon ketone) backbone, with a 4-methylphenyl group and a 4-phenylphenyl group attached via a sulfanyl (sulfur) atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one” are not well-documented. Based on its structure, we can infer that it is likely a solid at room temperature .Scientific Research Applications
Catalytic Applications
Sulfur-containing compounds have been used as catalysts or in catalyst development for synthetic reactions. For instance, sulfuric acid derivatives have served as recyclable catalysts for condensation reactions, demonstrating high yields and the ability to be reused multiple times without losing catalytic activity (Tayebi et al., 2011).
Material Science
In material science, sulfur-containing aromatic compounds have been utilized to develop transparent polyimides with high refractive indices and small birefringence, indicating potential applications in optics and electronics (Tapaswi et al., 2015).
Synthetic Chemistry
Several studies have focused on the synthesis of novel sulfur-containing molecules with potential biological activities or material applications. For example, the synthesis of cathinones with sulfur substitutions has been explored for their structural and electronic properties (Nycz et al., 2011). Additionally, the formation of complex sulfur-containing structures through condensation reactions showcases the versatility of these compounds in synthetic chemistry (Baeva et al., 2020).
Biological Applications
Research into the antimicrobial and antiradical activities of sulfur-containing compounds has revealed their potential as therapeutic agents. For instance, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane have shown promising antimicrobial properties (Jafarov et al., 2019).
Analytical Chemistry
In the field of analytical chemistry, sulfur-containing compounds have been synthesized for use in quantitative determinations, such as the deuterated analogues of wine odorants for stable isotope dilution assays (Kotseridis et al., 2000).
properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20OS/c1-17-7-13-21(14-8-17)24-16-15-22(23)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVHJUVDCFIVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

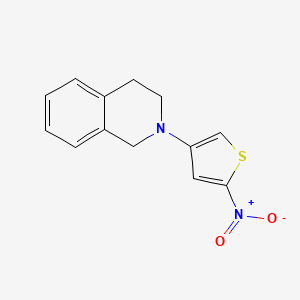
![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2754581.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)

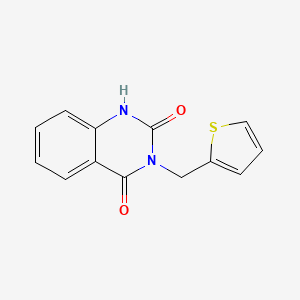
![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)
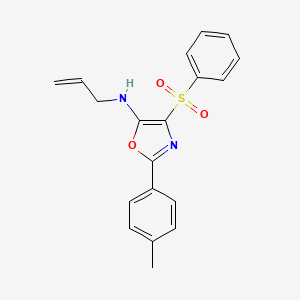

![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2754592.png)
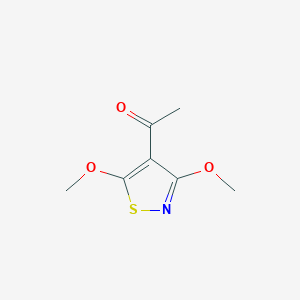
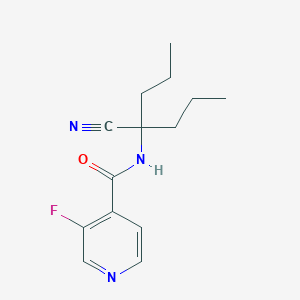
![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)